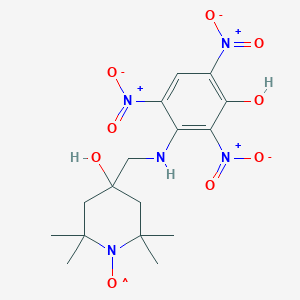
6-Cyano-2-naphthyl trifluoromethanesulfonate
Vue d'ensemble
Description
6-Cyano-2-naphthyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 145369-29-5 . It has a molecular weight of 301.25 and its molecular formula is C12H6F3NO3S . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 6-Cyano-2-naphthyl trifluoromethanesulfonate has been reported in several ways . One method involves the use of triethylamine and dichloromethane at 20℃ . Another method uses pyridine and dichloromethane at 20℃ . Yet another method involves the use of trimethylsilylacetylene .Molecular Structure Analysis
The InChI Code of 6-Cyano-2-naphthyl trifluoromethanesulfonate is 1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6H . The InChI key is HCBCJAFWOBCSRJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Cyano-2-naphthyl trifluoromethanesulfonate is a solid compound . It is stored in a dry room at normal temperature .Applications De Recherche Scientifique
Fluorescence Studies
“6-Cyano-2-naphthyl trifluoromethanesulfonate” is a type of naphthalene derivative. Naphthalenes substituted with various groups have been investigated for their photophysical and photochemical properties . These properties include fluorescence yields, lifetimes, and triplet absorption . The introduction of certain groups to the naphthalene skeleton can enhance fluorescence and intersystem crossing (ISC) .
Photoredox Catalysis
The compound could potentially be used in photoredox catalysis . Photoredox catalysis is a powerful tool in organic synthesis, enabling the formation of complex molecules through light-induced electron transfer .
Material Science
In material science, “6-Cyano-2-naphthyl trifluoromethanesulfonate” could be used in the development of new materials with unique optical properties. The fluorescence properties of naphthalene derivatives make them interesting candidates for the development of optoelectronic devices .
Environmental Science
In environmental science, “6-Cyano-2-naphthyl trifluoromethanesulfonate” could be used in studies related to pollution detection and remediation. The fluorescence properties of naphthalene derivatives can be used to detect certain types of pollutants .
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . The hazard statements associated with it are H302-H318, which indicate that it is harmful if swallowed and causes serious eye damage . The precautionary statements include P264-P270-P280-P301+P312-P305+P351+P338-P310-P330-P501, which provide instructions for handling, storage, and disposal .
Propriétés
IUPAC Name |
(6-cyanonaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBCJAFWOBCSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573889 | |
| Record name | 6-Cyanonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-2-naphthyl trifluoromethanesulfonate | |
CAS RN |
145369-29-5 | |
| Record name | 6-Cyano-2-naphthyl trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyanonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)





![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)


![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)



